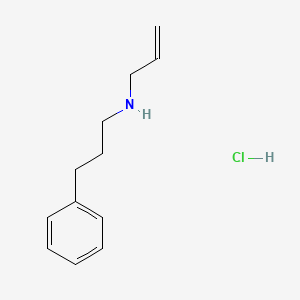amine CAS No. 1240590-91-3](/img/structure/B6344199.png)
[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](prop-2-en-1-yl)amine, or simply 4-Methoxyphenylprop-2-en-1-amine, is a compound used in scientific research for its wide range of applications. It is a derivative of prop-2-en-1-amine, a type of amine, and is characterized by its unique structure and properties. This compound has been studied extensively in recent years due to its potential applications in various fields, such as biochemistry and medicine.
Aplicaciones Científicas De Investigación
Mechanistic Insights into Chemical Reactions
One area of research focuses on understanding the mechanistic pathways of chemical reactions involving compounds with similar structural motifs. For example, studies have investigated the acidolysis of lignin model compounds, revealing intricate details about bond cleavage and the formation of intermediates like enol ether compounds in specific conditions T. Yokoyama, 2015. Such insights are crucial for developing more efficient processes for lignin valorization and understanding the chemical behavior of methoxyphenyl compounds under various conditions.
Pharmaceutical Applications and Ligand Development
In the realm of pharmaceuticals, the structural framework of “(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine” serves as a valuable scaffold for developing ligands targeting specific receptors. Research into dopamine D2 receptor ligands for treating neuropsychiatric disorders has highlighted the importance of aromatic moiety and amine functionalities for achieving high receptor affinity, where modifications of the phenyl ring, such as methoxy substitutions, play a critical role in ligand design Radomír Jůza et al., 2022.
Anti-Cancer and Anti-Inflammatory Properties
Further research into the derivatives of methoxyphenyl compounds has uncovered their potential as anti-cancer and anti-inflammatory agents. For instance, compounds like 4′-geranyloxyferulic acid, which share a similar methoxyphenyl core, have demonstrated significant promise as dietary chemopreventive agents against colon cancer F. Epifano et al., 2015. This line of investigation opens new avenues for using methoxyphenyl-based compounds in therapeutic applications.
Environmental and Analytical Chemistry
The compound’s structural elements are also relevant in environmental chemistry, where their degradation mechanisms and interactions with pollutants are studied. Advanced oxidation processes (AOPs) have been explored for the degradation of nitrogen-containing compounds, including amines, highlighting the compound's relevance in environmental remediation and the development of cleaner technologies Akash P. Bhat & P. Gogate, 2021.
Propiedades
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-10-14-11-4-5-12-6-8-13(15-2)9-7-12/h3-9,14H,1,10-11H2,2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWDJQLYNJKEAC-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCNCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/CNCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6344128.png)
![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344145.png)
amine hydrochloride](/img/structure/B6344153.png)


![2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6344169.png)
![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6344175.png)
amine hydrochloride](/img/structure/B6344177.png)
amine hydrochloride](/img/structure/B6344183.png)
![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344191.png)
amine hydrochloride](/img/structure/B6344195.png)
amine](/img/structure/B6344206.png)

amine hydrochloride](/img/structure/B6344215.png)